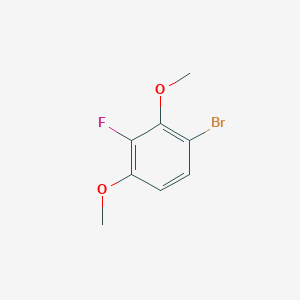

4-Bromo-2-fluoro-1,3-dimethoxybenzene

Description

Properties

IUPAC Name |

1-bromo-3-fluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJBJBLXZJRUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273712 | |

| Record name | Benzene, 1-bromo-3-fluoro-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222547-68-4 | |

| Record name | Benzene, 1-bromo-3-fluoro-2,4-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222547-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-fluoro-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Fluoro 1,3 Dimethoxybenzene Analogues

Established Synthetic Pathways for Related Bromo- and Fluoro-Dimethoxybenzenes

The synthesis of halogenated dimethoxybenzene derivatives often relies on a series of well-established reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The success of these methods hinges on the directing effects of the substituents already present on the aromatic ring.

Regioselective Halogenation via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogen atoms onto an aromatic ring. The regiochemical outcome is governed by the electronic properties of the substituents on the benzene (B151609) ring. Methoxy (B1213986) groups (-OCH3) are strong activating groups and are ortho, para-directing. In contrast, halogens like fluorine and bromine are deactivating yet also ortho, para-directing.

For a precursor such as 1,3-dimethoxybenzene (B93181), bromination is expected to occur at the positions activated by both methoxy groups. The reaction with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent can lead to the formation of bromo-dimethoxybenzene derivatives. wku.edu The choice of solvent and reaction conditions can influence the selectivity of the bromination. st-andrews.ac.uk For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied under various conditions, yielding different brominated products. st-andrews.ac.uk

When considering a substrate like 2-fluoro-1,3-dimethoxybenzene, the directing effects of the two methoxy groups and the fluorine atom must be collectively considered. The methoxy groups strongly direct electrophilic attack to the 4- and 6-positions. The fluorine atom, being a weaker ortho, para-director, will also influence the regioselectivity. The interplay of these effects would likely favor bromination at the 4-position, which is para to one methoxy group and ortho to the other, and also para to the fluorine atom.

Electrophilic fluorination, while mechanistically similar, employs specialized reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. wikipedia.orgnsf.gov The reaction of dialkoxybenzenes with Selectfluor® can be complex, with the substitution pattern of the arene influencing whether fluorination or amination occurs. nsf.gov For a substrate like 4-bromo-1,3-dimethoxybenzene, electrophilic fluorination would be directed by the methoxy and bromo groups. The strong activating effect of the methoxy groups would likely direct the incoming fluorine atom to the 2-position, which is ortho to both methoxy groups.

Table 1: Regioselectivity in Electrophilic Halogenation of Substituted Benzenes

| Starting Material | Reagent | Major Product(s) | Reference(s) |

| 1,3-Dimethoxybenzene | NBS | 4-Bromo-1,3-dimethoxybenzene | wku.edu |

| Anisole (B1667542) | NBS | 1-Bromo-4-methoxybenzene | nih.gov |

| 1,4-Dimethoxy-2,3-dimethylbenzene | NBS | Various brominated products | st-andrews.ac.uk |

| Dialkoxyarenes | Selectfluor® | Fluorinated or aminated products | nsf.gov |

Nucleophilic Aromatic Substitution for Methoxy Group Introduction on Fluoroarenes

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing methoxy groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. youtube.comlibretexts.orgmasterorganicchemistry.com Halogens, especially fluorine, can act as excellent leaving groups in SNAr reactions. The reaction typically involves the attack of a nucleophile, such as methoxide (B1231860), on an aryl halide. youtube.com

For the synthesis of dimethoxybenzene derivatives, a difluoro-substituted benzene can serve as a suitable precursor. For example, reaction of a difluorobromobenzene with sodium methoxide could lead to the stepwise replacement of the fluorine atoms with methoxy groups. The regioselectivity of the substitution is influenced by the position of the other substituents on the ring. researchgate.net Generally, electron-withdrawing groups positioned ortho or para to the leaving group accelerate the reaction. masterorganicchemistry.com

In the context of synthesizing 4-Bromo-2-fluoro-1,3-dimethoxybenzene, a potential precursor could be 1-bromo-2,4-difluorobenzene. Reaction with one equivalent of sodium methoxide would likely lead to the substitution of one of the fluorine atoms. The position of substitution would depend on the relative activation of the two fluorine atoms by the bromine atom.

Directed Ortho Metalation in Aryl Halide Systems

Directed ortho metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orguwindsor.cawikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. Methoxy groups are effective DMGs. wikipedia.org

In a molecule containing both methoxy groups and halogens, the directing effects can be cooperative or competitive. For instance, in 1-bromo-3-fluorobenzene, the directing effects of both halogens would need to be considered. The reaction of an aryl halide with an alkyllithium reagent can also lead to halogen-metal exchange, which competes with deprotonation. The choice of the organolithium reagent and the reaction conditions are critical in determining the outcome. Butyllithium in diethyl ether-hexane is known to cause bromine-lithium exchange in fluorinated bromobenzenes.

A hypothetical strategy for the synthesis of a this compound analogue could involve the directed ortho metalation of a suitably substituted precursor, followed by quenching with an appropriate electrophile. The presence of the methoxy groups would be key to controlling the regioselectivity of the lithiation.

Table 2: Directing Effects in Ortho Metalation

| Directing Group | Relative Strength | Ortho Position Lithiation | Reference(s) |

| -CONR2 | Strong | Highly favored | organic-chemistry.org |

| -OCH3 | Moderate | Favored | wikipedia.org |

| -F | Moderate | Favored | organic-chemistry.org |

| -Cl | Moderate | Favored | organic-chemistry.org |

Precursor Chemistry and Functional Group Interconversions Leading to Substituted Dimethoxybenzenes

The synthesis of complex molecules like this compound often begins with simpler, commercially available precursors that undergo a series of functional group interconversions.

Strategic Bromination and Fluorination Reactions in Aryl Ethers

The strategic introduction of bromine and fluorine onto aryl ethers is a key step in the synthesis of the target compound and its analogues. As discussed in section 2.1.1, electrophilic halogenation is a common method. The regioselectivity of these reactions is paramount.

For example, the bromination of 1,3-dimethoxybenzene with N-bromosuccinimide can be controlled to yield 4-bromo-1,3-dimethoxybenzene as the major product. wku.edu Subsequent fluorination of this intermediate would then be required to introduce the fluorine atom at the 2-position.

Alternatively, one could start with a fluorinated precursor and introduce the bromine atom. For example, the bromination of a fluorinated anisole derivative could be a viable route. The conditions for such reactions need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions. nih.govorganic-chemistry.org

Alkylation Strategies for Methoxy Group Installation

The introduction of methoxy groups is often achieved through the alkylation of the corresponding hydroxyl groups. For the synthesis of this compound, a key precursor could be 4-bromo-2-fluororesorcinol (B3040244) (4-bromo-2-fluoro-1,3-dihydroxybenzene).

The synthesis of 4-bromoresorcinol (B146125) has been reported through the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation. orgsyn.org A similar strategy could potentially be adapted for the synthesis of 4-bromo-2-fluororesorcinol, although the synthesis of this specific precursor is not widely documented. 4-Fluororesorcinol is a known compound and serves as a precursor for fluorescent dyes. ossila.comaatbio.com

Once the dihydroxy precursor is obtained, the two hydroxyl groups can be converted to methoxy groups via a Williamson ether synthesis, typically using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The reactivity of the two hydroxyl groups may differ, potentially allowing for selective mono- or di-methylation under controlled conditions.

Oxidative and Reductive Transformations of Halogenated Aromatic Ethers

The chemical behavior of halogenated aromatic ethers can be manipulated through oxidative and reductive processes, which can alter the substitution pattern and electronic properties of the benzene ring.

Oxidative Transformations: While direct oxidative functionalization of the aromatic ring of compounds like this compound is not extensively documented, general principles of aromatic ether oxidation suggest potential pathways. Aromatic ethers can undergo oxidation to form quinones or, under more forceful conditions, lead to ring cleavage and the formation of carboxylic acids. The presence of both electron-donating methoxy groups and the deactivating bromo and fluoro substituents would likely influence the regioselectivity and feasibility of such transformations.

Reductive Transformations: Reductive dehalogenation is a more commonly employed strategy for modifying halogenated aromatic compounds. This process involves the removal of a halogen atom and its replacement with a hydrogen atom, effectively simplifying the molecular structure or enabling further functionalization. For analogues of this compound, selective debromination can be achieved using various catalytic systems. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. google.com The choice of reagents and reaction conditions can often be tuned to selectively remove one halogen over another, although the C-Br bond is typically more susceptible to reduction than the C-F bond. For instance, microbial reductive dehalogenation has been shown to be effective for polybrominated diphenyl ethers, suggesting a potential green chemistry approach for such transformations. nih.govnih.gov

Contemporary Synthetic Approaches to this compound Scaffolds

Modern synthetic chemistry offers a powerful toolkit for the construction and modification of complex aromatic scaffolds. Palladium-catalyzed cross-coupling reactions and copper-mediated cyanations are particularly prominent in the functionalization of aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as key substrates. For analogues of this compound, the bromine atom provides a reactive handle for a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds.

Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency and scope of the reaction. For instance, the amination of 3-bromo-4-fluoro-acetophenone, a structurally related compound, has been successfully demonstrated. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This method is invaluable for the synthesis of aryl-substituted alkynes.

Below is a table summarizing representative conditions for these palladium-catalyzed reactions on analogous aryl bromides.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine (B1218219) ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/phosphine ligand (e.g., BINAP, XPhos) | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N or other amine bases | THF, DMF, or Toluene |

Copper-Mediated Cyanation of Halogenated Aromatic Substrates

The introduction of a cyano group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. The Rosenmund-von Braun reaction, a classical method for the cyanation of aryl halides, traditionally requires harsh conditions and stoichiometric amounts of copper(I) cyanide. However, modern advancements have led to the development of milder, catalytic copper-mediated cyanation methods.

These contemporary protocols often employ a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand and a less toxic cyanide source. nih.govnih.gov A domino halide exchange-cyanation has also been developed, allowing for the efficient conversion of aryl bromides to nitriles under relatively mild conditions. organic-chemistry.org This approach offers a significant improvement in terms of functional group tolerance and ease of product purification.

| Catalyst System (Typical) | Cyanide Source (Typical) | Ligand (Typical) | Solvent (Typical) | Temperature (°C) |

| CuI (catalytic) | NaCN or K₄[Fe(CN)₆] | N,N'-Dimethylethylenediamine or other diamines | Toluene or DMF | 110-140 |

Environmentally Benign Synthesis Protocols for Halogenated Aromatics

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of halogenated aromatics, several strategies are being explored.

One approach involves the use of more environmentally friendly halogenating agents and reaction media. For example, the use of ionic liquids as recyclable reaction media or the development of catalyst systems that can operate in water are active areas of research.

Another key aspect is atom economy. Reactions that proceed with high selectivity and yield, such as well-optimized catalytic processes, contribute to the goals of green chemistry by minimizing the formation of byproducts. The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also reduces waste and improves efficiency. For instance, the synthesis of 2,5-dimethoxybenzaldehyde (B135726) from 1,4-dimethoxybenzene (B90301) using a cobalt catalyst and air as an oxidant represents a greener approach to the functionalization of dimethoxybenzene derivatives. patsnap.com

Furthermore, exploring biosynthetic routes or biocatalysis for the synthesis and transformation of halogenated compounds is a promising avenue for developing more sustainable chemical processes. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 1,3 Dimethoxybenzene

Distinctive Reactivity of Aromatic Halogens in 4-Bromo-2-fluoro-1,3-dimethoxybenzene

The two halogen substituents, bromine and fluorine, offer potential sites for substitution reactions. Their reactivity is heavily modulated by the electronic environment created by the strongly activating methoxy (B1213986) groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, proceeding through an addition-elimination mechanism. wikipedia.orgnih.gov This reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In this compound, the methoxy groups are powerful electron-donating groups, which generally deactivate the ring towards nucleophilic attack. libretexts.org

However, the high electronegativity of the fluorine atom makes the C-F bond highly polarized, rendering the carbon atom at the C2 position susceptible to nucleophilic attack. In the context of SNAr reactions, fluoride (B91410) is often a better leaving group than bromide. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the polarization of the C-F bond. youtube.com For a substitution to occur, the energy of the transition state leading to the Meisenheimer complex must be overcome. The stability of this complex is enhanced by substituents that can delocalize the negative charge. libretexts.org While the methoxy groups are activators for electrophilic substitution, they are deactivators for nucleophilic substitution. libretexts.org Therefore, forcing conditions or particularly strong nucleophiles would be required to effect a substitution on this electron-rich ring.

Regioselectivity in SNAr reactions on dihalogenated benzenes is often complex. nih.gov In the case of this compound, a nucleophile would preferentially attack the C2 position due to the higher electronegativity of fluorine compared to bromine, making it a better leaving group in this specific reaction type. youtube.com

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives. wikipedia.org The regiochemical outcome is determined by the combined directing effects of the substituents already present on the ring. wikipedia.orgyoutube.com In this compound, we must consider the influence of two ortho, para-directing methoxy groups and two ortho, para-directing but deactivating halogen groups.

Methoxy Groups (-OCH₃): These are strongly activating, electron-donating groups due to their resonance (+M) effect, which significantly outweighs their inductive (-I) electron-withdrawal. stackexchange.comsmartstartinstitute.com They donate electron density primarily to the ortho and para positions, making these sites highly nucleophilic and reactive towards electrophiles. vaia.comassets-servd.hostyoutube.com

Halogen Groups (-F, -Br): Halogens are deactivating groups because their strong electron-withdrawing inductive effect (-I) dominates their weaker electron-donating resonance effect (+M). libretexts.orglibretexts.org Despite being deactivators, they are ortho, para-directors because the resonance effect, while weak, still directs incoming electrophiles to these positions. smartstartinstitute.com

The directing effects on the available C5 and C6 positions are as follows:

Position C5: This position is ortho to the bromine at C4 and meta to the fluorine at C2 and the methoxy group at C1. It is para to the methoxy group at C3. The powerful para-directing effect of the C3-methoxy group strongly activates this site.

Position C6: This position is ortho to the methoxy group at C1 and meta to the methoxy group at C3 and the bromine at C4. It is para to the fluorine at C2. The strong ortho-directing effect of the C1-methoxy group activates this site.

Reactivity Profile of the Methoxy Groups in Dihalogenated Dimethoxybenzenes

The methoxy groups are not merely spectators; they actively participate in the chemistry of the molecule, influencing ring reactivity and serving as potential reaction sites themselves.

Aryl methyl ethers can be cleaved to form phenols, a reaction known as demethylation. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. Nucleophilic reagents can also be used for demethylation. researchgate.net In dihalogenated dimethoxybenzenes, the electron-rich nature of the ring makes the methoxy groups susceptible to such cleavage reactions. The reaction proceeds by protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack on the methyl group by a halide or another nucleophile, with the phenol (B47542) acting as the leaving group. The stability of the resulting phenoxide can influence the reaction rate. For this compound, selective demethylation of one of the two methoxy groups could potentially be achieved under controlled conditions, though achieving high selectivity might be challenging.

The two methoxy groups are the primary source of the high electron density in the aromatic ring of this compound. This is achieved through a resonance effect, also known as a mesomeric effect (+M), where the lone pairs on the oxygen atoms are delocalized into the π-system of the benzene ring. stackexchange.comsmartstartinstitute.com

This donation of electron density has two major consequences:

Ring Activation: It makes the aromatic ring significantly more nucleophilic than benzene, thus increasing the rate of electrophilic aromatic substitution. libretexts.orgnumberanalytics.com Methoxy substituents can increase the rate of EAS by a factor of up to 10,000 compared to unsubstituted benzene. libretexts.org

Directing Effect: The increased electron density is concentrated at the positions ortho and para to the methoxy groups. smartstartinstitute.comvaia.com This is why these groups are powerful ortho, para-directors in EAS reactions, guiding incoming electrophiles to these positions. assets-servd.host

Advanced Coupling Reactions Utilizing this compound as a Substrate

The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than the C-F bond in these catalytic cycles, allowing for selective functionalization at the C4 position.

Common coupling reactions for this substrate would include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (stannane). wikipedia.org It is known for its tolerance of a wide variety of functional groups. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govresearchgate.netresearchgate.net

The table below summarizes the expected conditions and products for these key coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | 4-Aryl-2-fluoro-1,3-dimethoxybenzene |

| Stille | Ar'-Sn(Bu)₃ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Not required | 4-Aryl-2-fluoro-1,3-dimethoxybenzene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | 4-(Alkynyl)-2-fluoro-1,3-dimethoxybenzene |

These reactions would proceed with high regioselectivity, with the coupling occurring exclusively at the C-Br bond, leaving the C-F and C-O bonds intact.

Suzuki-Miyaura Cross-Coupling and Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, typically catalyzed by a palladium complex. mdpi.com While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of similar brominated and fluorinated aromatic compounds provides a strong basis for predicting its behavior.

The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy groups can influence the oxidative addition of the palladium catalyst to the carbon-bromine bond. Generally, electron-withdrawing groups can facilitate this step, while electron-donating groups may have a retarding effect. The steric hindrance from the ortho-fluoro and methoxy groups could also play a role in the reaction kinetics.

A hypothetical Suzuki-Miyaura reaction of this compound with an arylboronic acid is depicted below. The reaction would be expected to proceed under standard palladium-catalyzed conditions, likely requiring a phosphine (B1218219) ligand and a base to facilitate the catalytic cycle. The products of such reactions would be novel biaryl compounds with a unique substitution pattern, which could be of interest for various applications.

| Arylboronic Acid Partner | Expected Product | Potential Catalyst System | Potential Solvent | Potential Base | Anticipated Yield Range |

|---|---|---|---|---|---|

| Phenylboronic acid | 2-Fluoro-1,3-dimethoxy-4-phenylbenzene | Pd(PPh₃)₄ | Toluene/Water | Na₂CO₃ | Moderate to High |

| 4-Methoxyphenylboronic acid | 2-Fluoro-1,3-dimethoxy-4-(4-methoxyphenyl)benzene | Pd(dppf)Cl₂ | Dioxane/Water | K₃PO₄ | Moderate to High |

| 3-Pyridylboronic acid | 4-(3-Pyridyl)-2-fluoro-1,3-dimethoxybenzene | Pd₂(dba)₃ / SPhos | Toluene | Cs₂CO₃ | Moderate |

Heck and Sonogashira Coupling Pathways

Heck Coupling: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. researchgate.net Similar to the Suzuki-Miyaura reaction, the electronic and steric environment of this compound would be critical in determining the efficiency of the Heck coupling. The reaction with various alkenes, such as styrene (B11656) or acrylates, would lead to the formation of substituted stilbenes or cinnamates, respectively.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.gov The reaction of this compound with terminal alkynes would yield functionalized alkynylbenzene derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including polymers and pharmaceuticals. nih.gov

Hypothetical Heck and Sonogashira Reaction Data (Note: The following data is illustrative and based on general principles of these reactions, as specific experimental data for this compound was not found.)

| Reaction Type | Coupling Partner | Expected Product | Potential Catalyst System | Potential Solvent | Anticipated Yield Range |

|---|---|---|---|---|---|

| Heck Coupling | Styrene | 1-(2-Fluoro-1,3-dimethoxy-4-yl)-2-phenylethene | Pd(OAc)₂ / P(o-tolyl)₃ | DMF or Acetonitrile (B52724) | Moderate |

| Heck Coupling | Ethyl acrylate | Ethyl 3-(2-fluoro-1,3-dimethoxy-4-yl)acrylate | Pd(PPh₃)₄ | Acetonitrile | Moderate to High |

| Sonogashira Coupling | Phenylacetylene | 1-(2-Fluoro-1,3-dimethoxy-4-yl)-2-phenylethyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine/THF | Good to Excellent |

| Sonogashira Coupling | Trimethylsilylacetylene | 1-(2-Fluoro-1,3-dimethoxy-4-yl)-2-(trimethylsilyl)ethyne | Pd(PPh₃)₄ / CuI | Triethylamine | Good to Excellent |

Other High-Impact Chemical Transformations

Beyond palladium-catalyzed cross-coupling reactions, this compound can potentially undergo other significant chemical transformations.

Metal-Halogen Exchange: The bromine atom in this compound can be exchanged with a metal, typically lithium or magnesium, to form an organometallic reagent. wikipedia.org This is a powerful method for generating a nucleophilic aromatic species that can then react with a variety of electrophiles. The reaction with n-butyllithium would likely lead to the formation of 2-fluoro-1,3-dimethoxy-4-lithiobenzene. This intermediate could then be quenched with electrophiles such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or other electrophilic reagents. The regioselectivity of this exchange is generally high for bromoarenes. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom on the aromatic ring could render the molecule susceptible to nucleophilic aromatic substitution, although the electron-donating methoxy groups would counteract this effect to some extent. nih.govlibretexts.org Strong nucleophiles might be able to displace the fluorine atom, particularly if the reaction conditions are harsh. However, displacement of the bromine atom via an SNAr mechanism is less likely under typical conditions.

The chemical reactivity of this compound presents a rich area for synthetic exploration. While specific documented examples for this particular compound are scarce, the principles of modern organic chemistry allow for strong predictions of its behavior in a variety of important chemical transformations. Further research into the reactivity of this compound could unlock new pathways to novel and valuable chemical entities.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Fluoro 1,3 Dimethoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For 4-Bromo-2-fluoro-1,3-dimethoxybenzene, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts, integration values, and coupling constants (J-values) would provide information about the electronic environment and connectivity of the protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The two methoxy groups would likely appear as singlets, potentially with slightly different chemical shifts depending on their environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts would indicate the types of carbon atoms (aromatic, methoxy). Carbon-fluorine and potentially carbon-bromine couplings would provide further structural confirmation.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for fluorinated compounds. It would show a signal for the single fluorine atom, and its coupling with neighboring protons would confirm its position on the aromatic ring.

Without experimental data, a representative data table cannot be generated.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Molecular Ion: The mass spectrum of this compound (C₈H₈BrFO₂) would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The exact mass measurement via high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.

Fragmentation Analysis: The fragmentation pattern would offer insights into the molecule's structure. Common fragmentation pathways would likely involve the loss of methyl groups (·CH₃) from the methoxy substituents, loss of a bromine atom (·Br), and cleavage of the ether bonds.

A data table of observed fragments cannot be provided without experimental results.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic and aliphatic (methoxy) C-H stretching vibrations.

C=C stretching: Aromatic ring stretching modes.

C-O stretching: Asymmetric and symmetric stretching of the aryl-ether bonds.

C-F and C-Br stretching: Vibrations corresponding to the carbon-fluorine and carbon-bromine bonds in the lower frequency region of the spectrum.

Specific vibrational frequencies and their assignments are not available in the literature.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. If a suitable crystal of this compound were analyzed, XRD would provide detailed information on:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details on how the molecules pack together in the crystal, including any hydrogen bonding, halogen bonding, or π-stacking interactions.

No published crystal structure for this compound has been found.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating compounds from mixtures and assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC would be a primary method for determining the purity of this compound. A typical method would specify the column (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detection wavelength (UV), providing a retention time and peak area to quantify purity.

Gas Chromatography (GC): For a volatile compound like this, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would also be a suitable technique for purity assessment and separation from related impurities.

Specific methods and validated data for the chromatographic analysis of this compound are not available in published research.

Information on "this compound" is Not Publicly Available

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate the requested article on "this compound." The specific applications and research utility as outlined for this compound are not detailed in accessible scientific papers, patents, or chemical databases.

The search for the role of "this compound" as a key building block in advanced organic synthesis, including its use as a precursor for complex molecules, an intermediate in pharmaceutical research, a component in agrochemical production, or its contribution to novel materials, did not yield any specific findings. Similarly, no information was found regarding its functional implications in medicinal chemistry research, such as its use in the design and synthesis of scaffolds for potential therapeutic agents.

While information is available for structurally related compounds, such as various brominated and fluorinated anisole (B1667542) or benzene (B151609) derivatives, these compounds have different substitution patterns and, therefore, different chemical properties and applications. Adhering to the strict requirement to focus solely on "this compound," no scientifically accurate content could be produced for the specified outline.

This lack of information suggests that "this compound" may be a highly specialized or novel compound with research applications that are not yet published in the public domain, or it may be an intermediate in proprietary synthetic processes. Therefore, the requested article cannot be generated at this time.

Strategic Applications and Research Utility of 4 Bromo 2 Fluoro 1,3 Dimethoxybenzene

Functional Implications in Medicinal Chemistry Research

Exploration of Structure-Activity Relationships in Fluorinated Analogs

The incorporation of fluorine into biologically active molecules is a cornerstone of modern medicinal chemistry, as this small, highly electronegative atom can significantly alter a compound's metabolic stability, binding affinity, and lipophilicity. Aromatic building blocks like 4-Bromo-2-fluoro-1,3-dimethoxybenzene are valuable starting materials for creating libraries of fluorinated analogs to probe structure-activity relationships (SAR).

Research into the SAR of classical cannabinoids provides a compelling example of how fluorinated aromatic precursors are utilized. In one study, the synthesis of 1-fluoro-1-deoxy-Δ⁸-THC analogs was achieved starting from 1-fluoro-3,5-dimethoxybenzene, a compound structurally related to the title molecule. nih.gov The study's goal was to understand the effect of replacing the critical C-1 hydroxyl group of tetrahydrocannabinols (THC) with a fluorine atom, which can act as a hydrogen bond acceptor but not a donor. nih.gov

The findings revealed that the substitution of a hydroxyl with a fluorine at this key position had a significant detrimental effect on the compound's binding affinity for the CB1 cannabinoid receptor. nih.gov This highlights the critical role of the phenolic hydroxyl group in hydrogen bonding interactions with the receptor. nih.gov The data gathered from such fluorinated analogs are crucial for developing detailed pharmacophore models and designing new therapeutic agents with improved potency and selectivity. The varying effects observed across different analogs underscore the nuanced role that fluorine substitution plays in molecular recognition at a receptor level.

| Compound | Description | CB1 Binding Affinity (Ki, nM) |

|---|---|---|

| Δ⁹-THC | Reference Cannabinoid | 36.6 ± 11.2 |

| Analog 4 | 1-Fluoro-3-(1-heptynyl)-Δ⁸-THC | 8971 ± 1475 |

| Analog 5 | 1-Fluoro-3-(1Z-heptenyl)-Δ⁸-THC | 255 ± 21 |

| Analog 6 | 1-Fluoro-3-heptyl-Δ⁸-THC | 1376 ± 204 |

Data sourced from studies on fluorinated THC analogs to demonstrate the impact of fluorine substitution on biological activity. nih.gov

Versatility in Specialized Chemical Transformations

The specific substitution pattern of this compound makes it an adept substrate for a range of specialized chemical transformations that rely on precise control of reactivity.

Arynes, particularly the highly reactive intermediate benzyne, are powerful tools in organic synthesis for the rapid construction of complex aromatic systems. nih.gov They can be generated from halogenated aryl compounds through various methods. greyhoundchrom.com Dihaloarenes like this compound are excellent precursors for generating substituted, unsymmetrical arynes.

The generation can be accomplished under different conditions, leading to potentially different aryne intermediates. For instance, treatment with a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can induce elimination of a hydrogen halide (HBr or HF). greyhoundchrom.com The regioselectivity of this elimination is governed by the acidity of the protons ortho to the halogens. Alternatively, metal-halogen exchange, typically with an organolithium reagent like tert-butyllithium (B1211817) at low temperatures, can selectively replace the more reactive bromine atom, followed by elimination of lithium fluoride (B91410) to generate the aryne. researchgate.net

A milder and more modern approach involves the conversion of the halogenated precursor into a 2-(trimethylsilyl)aryl triflate or a related sulfonate. masterorganicchemistry.comacs.org These compounds generate arynes under gentle conditions via fluoride-induced 1,2-elimination. masterorganicchemistry.com Starting from this compound, a multi-step synthesis could yield a silylated aryne precursor that, upon treatment with a fluoride source like cesium fluoride, would generate a 3-fluoro-2,4-dimethoxybenzyne intermediate. nih.govtcichemicals.com This reactive aryne can then be trapped in situ by various nucleophiles or dienes (in Diels-Alder reactions) to create highly functionalized aromatic products. nih.govlibretexts.org

The presence of multiple, electronically distinct functional groups on this compound allows for high levels of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. nih.gov This difference in reactivity allows for the selective functionalization at the C4 position (bearing the bromine) while leaving the C-F bond at the C2 position intact for potential subsequent transformations. This stepwise, selective functionalization is a powerful strategy for the controlled synthesis of complex, polysubstituted aromatic compounds.

Furthermore, the methoxy (B1213986) groups strongly influence the regioselectivity of electrophilic aromatic substitution and ortho-lithiation reactions. Directed ortho-metalation (DoM) is a particularly useful regioselective reaction. nih.gov Treatment with a strong lithium base could selectively deprotonate the aromatic ring at the position most activated by the directing methoxy groups and not sterically hindered, allowing for the introduction of a wide range of electrophiles at a specific location. The interplay between the directing effects of the two methoxy groups and the fluorine atom would determine the precise site of metalation and subsequent functionalization.

| Reaction Type | Reactive Site on this compound | Controlling Factors | Potential Outcome |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | C4-Br bond | Higher reactivity of C-Br vs. C-F bond | Selective substitution at the C4 position |

| Aryne Formation (strong base) | C-H ortho to a halogen | Proton acidity, nature of base | Generation of a dimethoxyfluorobenzyne |

| Directed ortho-Metalation (DoM) | C-H ortho to a methoxy group | Directing ability of OMe groups, sterics | Regioselective lithiation and functionalization |

Illustrative table of potential chemo- and regioselective reactions involving this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluoro 1,3 Dimethoxybenzene

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy levels, which dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 4-Bromo-2-fluoro-1,3-dimethoxybenzene, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths and angles, and to calculate its vibrational frequencies.

Theoretical studies on similar halogenated aromatic compounds often utilize hybrid functionals, such as B3LYP, combined with basis sets like 6-311G++(d,p) to achieve a balance between accuracy and computational cost. nih.goveurjchem.com These calculations provide the most stable, low-energy conformation of the molecule. The selection of the functional and basis set is critical, as it can significantly impact the accuracy of the predicted electronic properties. nih.govnih.gov For instance, comparisons between different functionals like PBE and B3LYP have shown that hybrid functionals often yield lower total energies, suggesting a more accurate description of the molecular system. nih.gov

The results from these calculations can be compared with experimental data from X-ray crystallography to validate the theoretical model. nih.gov

Table 1: Representative Data from DFT Geometric Optimization (Note: The following values are illustrative examples of what DFT calculations would yield and are not experimental results.)

| Parameter | Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.36 Å |

| C-C-C Bond Angle | ~120° |

| Dihedral Angle (C-C-O-C) | Varies |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxybenzene ring, while the LUMO would likely be distributed across the aromatic system, influenced by the electronegative fluorine and bromine substituents. From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov

Table 2: Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Inverse of hardness; indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These areas, rich in electrons, correspond to nucleophilic sites. They would be concentrated around the highly electronegative oxygen atoms of the methoxy (B1213986) groups and the fluorine atom. These sites are susceptible to electrophilic attack. nih.gov

Positive Regions (Blue): These electron-deficient areas are electrophilic sites. For halogenated molecules, a region of positive potential, known as a sigma-hole (σ-hole), can form on the outermost portion of the halogen atom (bromine in this case) along the C-Br bond axis. This positive region allows the bromine to act as a halogen bond donor, interacting with nucleophiles. nih.gov

Neutral Regions (Green): These areas typically correspond to the carbon framework of the aromatic ring.

Molecular Modeling and Conformational Landscape Exploration

While quantum mechanics describes the electronic structure of a single, static molecule, molecular modeling techniques are used to explore its dynamic behavior and interactions with its environment.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms using a force field (like OPLS). mdpi.com

By solving the equations of motion, MD simulations can track the trajectory of each atom, providing insights into:

Conformational Flexibility: The simulation would reveal the rotational dynamics of the two methoxy groups and the flexibility of the benzene (B151609) ring.

Solvent Interactions: It would show how the molecule interacts with surrounding solvent molecules, including the formation and breaking of transient hydrogen bonds.

Thermodynamic Properties: MD can be used to calculate properties like diffusion coefficients and radial distribution functions, which describe the molecule's behavior in a liquid phase. Such simulations are valuable for understanding how the molecule behaves in a realistic, dynamic condensed-phase environment, which DFT calculations of an isolated molecule cannot capture. researchgate.net

Crystal Packing Effects and Intermolecular Interactions

In the solid state, the properties of a compound are heavily influenced by how its molecules are arranged in the crystal lattice. This arrangement is dictated by a network of intermolecular interactions. For this compound, X-ray crystallography combined with computational tools like Hirshfeld surface analysis can elucidate these packing effects. nih.gov

The key intermolecular interactions expected to stabilize the crystal structure include:

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the methoxy groups are common in such structures. nih.gov

Halogen Bonding: The positive σ-hole on the bromine atom can lead to attractive C-Br···O or C-Br···F interactions with neighboring molecules, which are highly directional and can significantly influence crystal packing. nih.gov

π-π Stacking: The aromatic rings may stack on top of each other, leading to stabilizing dispersion forces.

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic signatures of a molecule. These theoretical methods allow for the elucidation of molecular structure and electronic properties, which are directly related to the spectral data obtained from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Theoretical NMR, IR, and UV-Vis Spectra Prediction

The prediction of spectroscopic data for a compound like this compound would typically involve quantum chemical calculations, most commonly using Density Functional Theory (DFT). The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, specific calculations are performed to predict the different types of spectra.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are generally calculated using the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table is a hypothetical representation of what predicted NMR data would look like for this compound, based on general principles of NMR spectroscopy. Actual values would require specific computational studies.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (Aromatic) | 6.5 - 7.5 |

| H (Methoxy) | 3.8 - 4.0 |

| C (Aromatic, C-Br) | 110 - 120 |

| C (Aromatic, C-F) | 150 - 160 (with C-F coupling) |

| C (Aromatic, C-O) | 145 - 155 |

| C (Aromatic, C-H) | 100 - 115 |

IR Spectroscopy: The prediction of an infrared spectrum involves calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. This provides the wavenumbers (cm⁻¹) of the fundamental vibrational modes of the molecule, along with their corresponding intensities. These theoretical frequencies often need to be scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Table 2: Predicted IR Vibrational Frequencies (Illustrative) This table is a hypothetical representation of predicted IR data for this compound. Actual values would require specific computational studies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methoxy) | 2850 - 2950 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch | 1000 - 1300 |

| C-F stretch | 1000 - 1400 |

UV-Vis Spectroscopy: Theoretical UV-Vis absorption spectra are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic excitation energies and oscillator strengths for the transitions between molecular orbitals. The results provide the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which can be used to construct a theoretical UV-Vis spectrum.

Table 3: Predicted UV-Vis Absorption (Illustrative) This table is a hypothetical representation of predicted UV-Vis data for this compound. Actual values would require specific computational studies.

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 200 - 250 |

Validation with Experimental Data

The validation of theoretical spectroscopic predictions is a critical step in computational chemistry research. This process involves a direct comparison of the computationally generated spectra with experimentally obtained spectra for the same compound.

For NMR spectroscopy , the calculated chemical shifts would be compared to the shifts observed in an experimental ¹H and ¹³C NMR spectrum. A good correlation between the theoretical and experimental values, often assessed by a linear regression analysis, would validate the computational model and the determined molecular structure.

In the case of IR spectroscopy , the predicted vibrational frequencies (after scaling) and their intensities are compared with the peaks in an experimental FT-IR spectrum. A close match between the positions and relative intensities of the theoretical and experimental bands would confirm the accuracy of the computational approach.

For UV-Vis spectroscopy , the predicted λmax values are compared with the absorption maxima observed in an experimental UV-Vis spectrum. The agreement between the theoretical and experimental absorption wavelengths would provide confidence in the computational model's ability to describe the electronic structure of the molecule.

Without available experimental data for this compound, a direct validation of any theoretical predictions remains hypothetical. The synthesis and spectroscopic characterization of this compound would be the necessary first step to enable such a comparative analysis and to advance the understanding of its chemical properties.

Emerging Research Perspectives and Future Directions for 4 Bromo 2 Fluoro 1,3 Dimethoxybenzene

Development of Sustainable and Eco-Friendly Synthetic Routes

The development of green and sustainable synthetic methodologies is a cornerstone of modern chemistry. For a compound like 4-Bromo-2-fluoro-1,3-dimethoxybenzene, future research would likely focus on moving away from traditional, often harsh, synthesis methods. Current approaches for similar halogenated aromatic compounds can involve multi-step processes with expensive and hazardous reagents.

Future research could explore:

Catalytic Bromination and Fluorination: Investigating selective, late-stage C-H activation to introduce bromine and fluorine atoms onto a 1,3-dimethoxybenzene (B93181) precursor. This would reduce the number of synthetic steps and improve atom economy.

Flow Chemistry: Utilizing microreactor technology to enable safer and more efficient synthesis with precise control over reaction parameters, potentially reducing waste and improving yield.

Bio-catalysis: Exploring enzymatic pathways for the halogenation of aromatic rings, offering a highly selective and environmentally benign alternative to chemical methods.

A comparative look at synthetic approaches for analogous compounds reveals a trend towards more sustainable practices.

Table 1: Comparison of Synthetic Methodologies for Halogenated Aromatic Compounds

| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Halogenation | Use of stoichiometric amounts of hazardous reagents like elemental bromine. | Catalytic methods using milder halogenating agents. | Reduced waste, improved safety, higher selectivity. |

| Solvent Usage | Use of volatile organic compounds (VOCs). | Application of green solvents like ionic liquids or supercritical fluids. | Reduced environmental impact, potential for solvent recycling. |

| Energy Input | High-temperature reactions requiring significant energy. | Photoredox catalysis or microwave-assisted synthesis. | Lower energy consumption, faster reaction times. |

Investigation of Unprecedented Reactivity and Selectivity Profiles

The unique arrangement of substituents on the this compound ring—an electron-donating methoxy (B1213986) group, and electron-withdrawing halogens—suggests a rich and complex reactivity profile. The interplay of these groups could lead to novel and selective chemical transformations.

Future research in this area would likely involve:

Cross-Coupling Reactions: A systematic study of how this compound behaves in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The fluorine and bromine atoms offer orthogonal handles for sequential functionalization.

Nucleophilic Aromatic Substitution (SNAr): Investigating the regioselectivity of SNAr reactions, exploring which of the halogens is more readily displaced by different nucleophiles. The electronic environment created by the methoxy groups will play a crucial role in directing this reactivity.

Directed Ortho-Metalation (DoM): Exploring the ability of the methoxy and fluoro groups to direct metalation at specific positions on the aromatic ring, opening up avenues for further functionalization.

Integration into Advanced Drug Discovery and Materials Science Platforms

Halogenated organic molecules are of immense interest in both drug discovery and materials science due to the unique properties that halogens impart.

In drug discovery , the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The bromine atom can serve as a handle for further chemical modification or act as a bioisostere for other functional groups. Future research could explore the use of the this compound scaffold in the synthesis of novel bioactive molecules targeting a range of diseases.

In materials science , fluorinated and brominated aromatic compounds are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The specific substitution pattern of this compound could lead to materials with unique electronic and photophysical properties. Research in this area might focus on synthesizing polymers or small molecules derived from this scaffold and characterizing their material properties.

Application of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel synthetic routes. For a relatively unexplored compound like this compound, AI and ML could accelerate its investigation.

Potential applications include:

Predicting Reactivity: ML models could be trained on datasets of similar halogenated compounds to predict the most likely outcomes of various reactions involving this compound.

Designing Novel Derivatives: AI algorithms could be used to design virtual libraries of derivatives of this compound with optimized properties for specific applications in medicine or materials science.

Retrosynthesis Planning: AI-powered retrosynthesis tools could propose novel and efficient synthetic pathways to this compound and its derivatives.

Table 2: Potential AI/ML Applications in the Study of this compound

| Application Area | AI/ML Tool | Potential Outcome |

|---|---|---|

| Synthesis Planning | Retrosynthesis Software | Identification of novel and efficient synthetic routes. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of biological activity or material properties of derivatives. |

| Reaction Optimization | Bayesian Optimization Algorithms | Rapid optimization of reaction conditions for higher yields and selectivity. |

While the current body of research on this compound is not extensive, its chemical structure suggests a fertile ground for future scientific inquiry. The application of modern synthetic techniques, detailed reactivity studies, and the integration of computational tools will be instrumental in unlocking the full potential of this intriguing molecule.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-1,3-dimethoxybenzene, and how can competing substitution reactions be minimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with 1,3-dimethoxybenzene, where bromination at the 4-position is directed by the electron-donating methoxy groups. Fluorination at the 2-position can be achieved via halogen exchange (e.g., using KF in the presence of a palladium catalyst) or directed ortho-metalation followed by electrophilic fluorination. Competing side reactions, such as over-bromination or para-substitution, are mitigated by controlling stoichiometry (limiting bromine equivalents) and employing temperature-modulated reaction conditions (e.g., -78°C for lithiation steps). Purity validation via GC or HPLC (>95% purity thresholds) is critical .

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR : and NMR are used to confirm substitution patterns. The deshielding effect of the methoxy and bromo groups aids in assigning positions. For example, the fluorine atom induces splitting in adjacent protons (e.g., coupling constants ~8–12 Hz). 2D NMR (e.g., COSY, HSQC) clarifies connectivity.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. Heavy atoms like bromine improve data quality due to strong scattering. Rigorous refinement protocols, including twin detection and absorption corrections, address challenges in resolving overlapping electron densities .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient elution (hexane/ethyl acetate) to separate brominated and fluorinated byproducts.

- Recrystallization : Polar solvents like methanol or dichloromethane/hexane mixtures yield high-purity crystals.

- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal decomposition. Purity is validated via GC (retention time matching) or melting point analysis for solids .

Advanced Research Questions

Q. How do solvent polarity and ligand choice influence the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer: In Suzuki-Miyaura couplings, polar aprotic solvents (e.g., DMF, THF) enhance solubility of aryl boronic acids and stabilize palladium intermediates. Bulky ligands (e.g., SPhos) favor oxidative addition at the bromine site over the fluorine due to steric hindrance. Computational studies (DFT) predict activation barriers for competing pathways, guiding ligand selection. Experimental validation via NMR monitors fluorine retention during coupling, ensuring regioselectivity .

Q. What computational tools can predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models charge distribution and Fukui indices to identify electrophilic sites. The 4-bromo position, activated by electron-withdrawing fluorine, is predicted to undergo SNAr preferentially.

- Molecular Dynamics (MD) : Simulates solvent effects on transition states. For example, DMSO stabilizes the Meisenheimer intermediate more effectively than toluene.

- Machine Learning : Models trained on Hammett constants and reaction databases predict substituent effects on reaction rates .

Q. How can contradictory reactivity data in SNAr reactions involving this compound be reconciled?

Methodological Answer: Contradictions often arise from competing mechanisms (e.g., radical vs. polar pathways). Systematic studies include:

- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms.

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active intermediates.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation under varying temperatures. Adjusting base strength (e.g., KOtBu vs. NaH) can shift the dominant pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.